

# Carfentrazone-ethyl-d5 CAS number and chemical structure.

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## Compound of Interest

Compound Name: Carfentrazon-ethyl-d5

Cat. No.: B12058328

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An In-depth Technical Guide to Carfentrazone-ethyl-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Carfentrazone-ethyl-d5, a deuterated analog of the herbicide Carfentrazone-ethyl. This document is intended for researchers, scientists, and professionals in drug development who require detailed technical information, including its chemical properties, analytical methods, and biological interactions.

## Chemical Identity and Properties

Carfentrazone-ethyl-d5 is the labeled analogue of Carfentrazone-ethyl, a triazolone herbicide.

[1] The deuterium labeling makes it a valuable internal standard for quantitative analysis of Carfentrazone-ethyl in various matrices.

Table 1: Chemical Identifiers and Properties of Carfentrazone-ethyl-d5

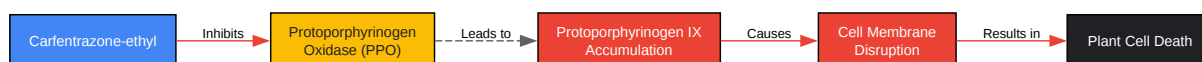
Property	Value	Reference
CAS Number	2140327-60-0	[1][2][3]
Molecular Formula	C <sub>15</sub> H <sub>9</sub> D <sub>5</sub> Cl <sub>2</sub> F <sub>3</sub> N <sub>3</sub> O <sub>3</sub>	[1]
Molecular Weight	417.22 g/mol	[1][3]
IUPAC Name	1,1,2,2,2-pentadeuterioethyl 2-chloro-3-[2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]-4-fluorophenyl]propanoate	[2][3]
SMILES	<chem>ClC1=C(CC(C(OC([2H])([2H])C([2H])([2H])C([2H])=O)Cl)C=C(N2N=C(C)N(C(F)F)C2=O)C(F)=C1</chem>	
InChI	InChI=1S/C15H14Cl2F3N3O3/c1-3-26-13(24)10(17)4-8-5-12(11(18)6-9(8)16)23-15(25)22(14(19)20)7(2)21-23/h5-6,10,14H,3-4H2,1-2H3/i1D3,3D2	[2][3]

Table 2: Physicochemical Properties of Carfentrazone-ethyl (Unlabeled)

Property	Value	Reference
CAS Number	128639-02-1	[4][5][6]
Molecular Formula	C <sub>15</sub> H <sub>14</sub> Cl <sub>2</sub> F <sub>3</sub> N <sub>3</sub> O <sub>3</sub>	[5][6]
Molecular Weight	412.19 g/mol	[6]
Appearance	Viscous yellow liquid	[6]
Melting Point	-22.1°C	[6]
Boiling Point	350-355°C at 760 mmHg	[6]
Density	1.457 g/cm <sup>3</sup> at 20°C	[6]
Water Solubility	12 mg/L (20°C), 22 mg/L (25°C), 23 mg/L (30°C)	[6]
Log P (octanol/water)	3.36	[6]

## Mode of Action

Carfentrazone-ethyl is a contact herbicide that acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is crucial for the chlorophyll biosynthetic pathway in plants.[5][7] This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption and ultimately, cell death and necrosis of plant tissue.[5][7][8]



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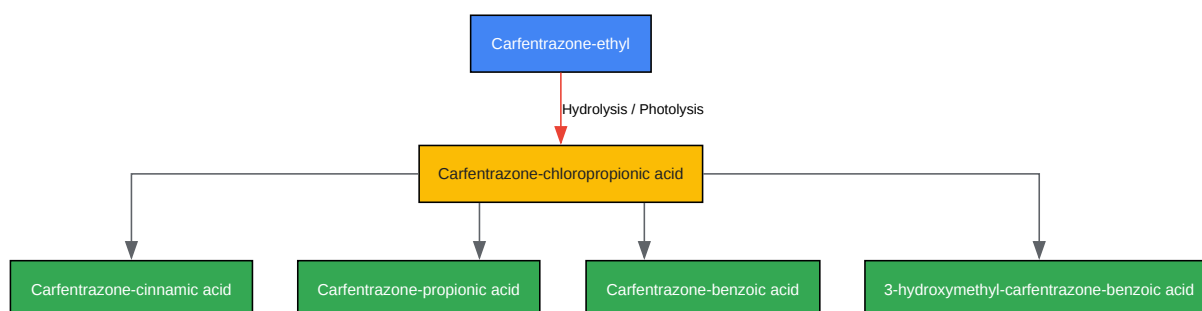
Caption: Mode of Action of Carfentrazone-ethyl.

## Metabolism and Degradation

Carfentrazone-ethyl is rapidly metabolized in the environment and in biological systems.[9][10] The primary metabolic pathway involves the hydrolysis of the ethyl ester to its corresponding

carboxylic acid, carfentrazone.[11][12] Further degradation occurs, leading to several metabolites.

In soil and water, carfentrazone-ethyl breaks down via hydrolysis and photolysis into carfentrazone-chloropropionic acid, which is then further degraded to other compounds like carfentrazone-cinnamic, -propionic, and -benzoic acids.[7]



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Caption: Environmental Degradation Pathway of Carfentrazone-ethyl.

## Experimental Protocols

### Synthesis of Carfentrazone-ethyl

Several methods for the synthesis of Carfentrazone-ethyl have been reported. A common approach involves a two-step process:

- **Diazo Arylation Reaction:** 1-(5-amino-4-chloro-2-fluorophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5-one reacts with acrylic acid to form the intermediate 2-chloro-3-[2-chloro-5-(difluoromethyl-dihydro-methyl-oxo-triazolyl)-fluorophenyl]propionic acid.[4][13]
- **Esterification:** The resulting propionic acid intermediate is then esterified with ethanol in the presence of an acidic catalyst (e.g., concentrated sulfuric acid) to yield carfentrazone-ethyl.[4][13][14]

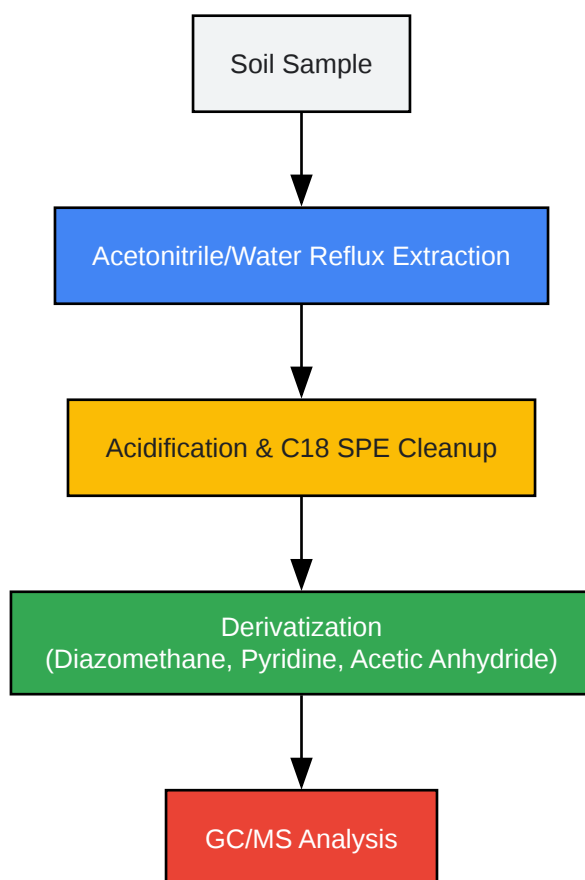
A one-pot synthesis method has also been developed where 1-(5-amino-2-fluoro-4-chlorophenyl)-3-methyl-4-difluoromethyl-1H-1,2,4-triazoline-5-ketone is used as the raw material, and the final product is synthesized through diazotization and a Meerwein reaction catalyzed by cuprous chloride.[\[15\]](#)

## Analytical Method for Carfentrazone-ethyl and its Metabolites in Soil

This protocol is designed for the quantitative determination of carfentrazone-ethyl and its degradation products in soil samples using Gas Chromatography/Mass Spectrometry (GC/MS).  
[\[16\]](#)[\[17\]](#)

- **Extraction:** Soil samples are extracted with an acetonitrile/water mixture via reflux.
- **Concentration and Cleanup:** The extract is concentrated to remove the organic solvent. The remaining aqueous sample is acidified and cleaned using C18 Solid Phase Extraction (SPE).
- **Derivatization:** The extract is concentrated and derivatized with diazomethane/ether, followed by pyridine and acetic anhydride to methylate the acid metabolites.
- **Final Concentration and Analysis:** The derivatized sample is concentrated and then analyzed by GC/MS.

The limit of quantitation (LOQ) for this method is typically around 5 ppb, with a limit of detection (LOD) of approximately 1 ppb.[\[16\]](#)



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Caption: Analytical Workflow for Carfentrazone-ethyl in Soil.

## Enantiomeric Separation by Cyclodextrin Electrokinetic Chromatography (CD-EKC)

A method for the simultaneous enantiomeric separation of carfentrazone-ethyl and its primary metabolite, carfentrazone, has been developed.<sup>[11][12][18]</sup>

- Chiral Selector: Anionic cyclodextrin (captisol at 2.5% w/v).
- Buffer: 25 mM acetate buffer.
- Temperature: 30°C.
- Applied Voltage: -30 kV (reverse polarity).

This method allows for the separation of the four enantiomers of the two compounds in under 7 minutes with high resolution.[11][18]

## Toxicological Information (Carfentrazone-ethyl)

Table 3: Acute Toxicity of Carfentrazone-ethyl

Test	Species	Result	Reference
Oral LD <sub>50</sub>	Rat (female)	5143 mg/kg	[6]
Dermal LD <sub>50</sub>	Rat	>4000 mg/kg	[6]
Skin Irritation	Rabbit	Non-irritating to minimally irritating	[19]
Eye Irritation	Rabbit	Non-irritating to minimally irritating	[19]
Skin Sensitization	Guinea Pig	Negative	[19]

Carfentrazone-ethyl has low acute oral and dermal toxicity.[9][19] It is readily absorbed through the gastrointestinal tract and is extensively metabolized, with most of the administered dose excreted in the urine as metabolites within 24 hours.[9][10]

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